3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-12-15(13(2)25-19-12)4-5-16(22)21-9-6-14(7-10-21)26(23,24)17-18-8-11-20(17)3/h8,11,14H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZWQSLHKTVIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole ring, the imidazole ring, and the piperidine ring, followed by their coupling to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique combination of isoxazole, imidazole, and sulfonyl-piperidine groups differentiates it from related heterocycles. Below is a comparative analysis with key analogues:
Functional and Pharmacological Contrasts
- Isoxazole vs. Imidazole-Triazole Cores : The isoxazole core in the target compound offers greater metabolic stability compared to triazole-based analogues (e.g., C1), which may undergo oxidative degradation .
- Sulfonyl-Piperidine vs. Sulfonamide : The sulfonyl-piperidine group enhances lipophilicity and membrane permeability relative to simpler sulfonamides (e.g., 1-(propan-2-yl)-1H-imidazole-4-sulfonamide), which are typically more polar .
Research Findings and Data Gaps
- Structural Insights : Computational modeling (e.g., using CCP4 suite ) could predict binding modes of the sulfonyl-piperidine group compared to sulfonamide analogues.
- Biological Data: No experimental IC50 or MIC values are available for the target compound. Prioritized assays include enzymatic inhibition studies against COX-2 or PAR1, given the structural relevance of sulfonyl and imidazole groups.
- Thermodynamic Stability : The 3,5-dimethylisoxazole core likely confers higher thermal stability than coumarin-based heterocycles (e.g., 4g and 4h in ), which are prone to photodegradation.
Biologische Aktivität
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one is a synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring and a piperidine moiety, which are known for their diverse biological activities. The presence of the sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives containing piperidine and oxazole rings demonstrate significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains, showing promising results in inhibiting growth .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurodegenerative diseases and microbial infections, respectively. A study reported IC50 values in the low micromolar range for related piperidine derivatives .
- Anticancer Potential : The structural components of this compound suggest potential anticancer activity. Compounds with similar functionalities have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro .
Case Study 1: Antimicrobial Efficacy
A series of piperidine derivatives were synthesized and tested against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum. The study found that certain derivatives exhibited IC50 values significantly lower than conventional antibiotics, indicating a strong potential for development into new antimicrobial agents .
Case Study 2: Enzyme Inhibition
In a study focused on enzyme inhibition, derivatives of the compound were evaluated for their ability to inhibit AChE. The results indicated that compounds with the sulfonamide group showed enhanced inhibitory activity compared to those without it. The best-performing derivative had an IC50 value of 0.63 µM, suggesting a strong potential for treating conditions like Alzheimer’s disease .
The biological activity of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one can be attributed to several mechanisms:
- Receptor Interaction : The imidazole moiety may interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects that modulate cellular responses.
- Enzyme Binding : The sulfonamide group likely enhances binding affinity to target enzymes due to its electronic properties, facilitating competitive inhibition.
- Cell Membrane Permeability : The oxazole ring aids in crossing lipid membranes, enhancing the bioavailability of the compound within biological systems.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the oxazole and imidazole rings, followed by sulfonylation and piperidine coupling. Key steps include:
- Sulfonylation : Reacting 1-methyl-1H-imidazole-2-thiol with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by coupling with piperidine .
- Oxazole formation : Cyclization of diketones or β-ketoesters with hydroxylamine under reflux conditions in ethanol .
- Final coupling : A nucleophilic substitution or amidation reaction to link the oxazole and piperidine-sulfonylimidazole moieties .
Optimization : Use polar aprotic solvents (e.g., DMF) for sulfonylation, and monitor reaction progress via TLC or HPLC. Adjust reflux times (e.g., 12–48 hours) based on steric hindrance .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR : , , and 2D NMR (COSY, HSQC) to confirm connectivity of the oxazole, imidazole, and piperidine groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry, as demonstrated in similar sulfonyl-piperidine derivatives .
Q. How can preliminary biological activity screening be designed for this compound?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., imidazole-sulfonyl groups in kinase inhibitors) .
- Assays : Use in vitro enzyme inhibition assays (e.g., fluorescence polarization) or cell-based viability tests (e.g., MTT assay) at concentrations of 1–100 μM .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Advanced Research Questions
Q. How can reaction yields and purity be improved during large-scale synthesis?
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) or recrystallization from ethanol-DMF mixtures .
- Catalysis : Use Pd-mediated cross-coupling for aryl-aryl bond formation (e.g., Suzuki-Miyaura) to enhance regioselectivity .
- Scale-up challenges : Address solubility issues by introducing polar substituents (e.g., methoxy groups) or using phase-transfer catalysts .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the oxazole’s 3,5-dimethyl groups to bulkier (e.g., phenyl) or electron-withdrawing (e.g., nitro) substituents .
- Bioisosteric replacement : Replace the sulfonyl group with phosphonate or carbonyl moieties to assess impact on target binding .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with imidazole’s N-atom) .
Q. How can biological targets be identified and validated for this compound?
- Chemoproteomics : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 screens : Knock out suspected targets (e.g., PI3K isoforms) in cell lines and assess loss of compound efficacy .
- Animal models : Test in zebrafish xenografts for preliminary in vivo target engagement .
Q. What methodologies address solubility and stability challenges in formulation?
Q. How should contradictory data in synthetic or bioassay results be resolved?
- Statistical analysis : Apply ANOVA to compare reaction yields under varying conditions (e.g., solvent, temperature) .
- Dose-response curves : Replicate bioassays with triplicate measurements and use IC confidence intervals to assess significance .
- Cross-lab validation : Collaborate with independent labs to verify reproducibility of key steps (e.g., sulfonylation efficiency) .
Q. What experimental designs are optimal for in vivo pharmacokinetic studies?
- Dosing routes : Compare oral, intravenous, and intraperitoneal administration in rodents to assess bioavailability .
- Tissue distribution : Use radiolabeled compound (e.g., -tagged) and autoradiography .
- Metabolite profiling : Employ LC-QTOF-MS to identify phase I/II metabolites in plasma and urine .
Q. How can computational modeling guide mechanistic studies?
- Molecular dynamics (MD) : Simulate compound-receptor binding over 100 ns to identify stable conformations .
- QM/MM calculations : Study reaction mechanisms (e.g., sulfonylation transition states) using Gaussian or ORCA .
- ADMET prediction : Use SwissADME or pkCSM to forecast toxicity risks (e.g., hERG inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
